molecular formula C15H20ClNO3S B2818468 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine CAS No. 2034520-80-2

1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine

Cat. No.: B2818468
CAS No.: 2034520-80-2
M. Wt: 329.84
InChI Key: LHOIINLSJIPXPH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with pyrrolidine under basic conditions to form the sulfonyl-pyrrolidine derivative.

    Etherification: The final step involves the reaction of the sulfonyl-pyrrolidine derivative with cyclopropylmethanol under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

  • 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(cyclopropylmethoxy)piperidine
  • 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(cyclopropylmethoxy)azetidine

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (pyrrolidine vs. piperidine vs. azetidine).
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and biological activity.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on their structure.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-3-(cyclopropylmethoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-11-2-5-14(8-15(11)16)21(18,19)17-7-6-13(9-17)20-10-12-3-4-12/h2,5,8,12-13H,3-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOIINLSJIPXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OCC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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